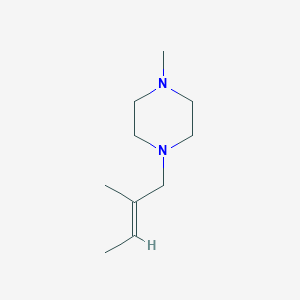
2-cyano-3-(4-hydroxy-3-methoxyphenyl)-2-propenethioamide
Descripción general
Descripción
2-cyano-3-(4-hydroxy-3-methoxyphenyl)-2-propenethioamide, also known as CMPT, is a compound that has been extensively studied for its potential applications in scientific research. This compound has been shown to have a variety of biochemical and physiological effects, making it a promising candidate for further investigation. In We will also discuss its potential future directions in scientific research.
Mecanismo De Acción
The mechanism of action of 2-cyano-3-(4-hydroxy-3-methoxyphenyl)-2-propenethioamide is not fully understood, but studies have shown that it may act by inhibiting the activity of certain enzymes involved in cell growth and proliferation. It may also induce apoptosis in cancer cells by activating certain signaling pathways.
Biochemical and Physiological Effects:
2-cyano-3-(4-hydroxy-3-methoxyphenyl)-2-propenethioamide has been shown to have a variety of biochemical and physiological effects. Studies have shown that it can inhibit the growth of cancer cells, reduce inflammation, and improve glucose metabolism. It may also have neuroprotective effects, and has been shown to improve cognitive function in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 2-cyano-3-(4-hydroxy-3-methoxyphenyl)-2-propenethioamide for lab experiments is its relatively low toxicity. It has been shown to be well-tolerated in animal models, even at high doses. However, one limitation of 2-cyano-3-(4-hydroxy-3-methoxyphenyl)-2-propenethioamide is its low solubility in water, which can make it difficult to work with in certain experiments.
Direcciones Futuras
There are many potential future directions for research on 2-cyano-3-(4-hydroxy-3-methoxyphenyl)-2-propenethioamide. One area of interest is in the development of new cancer therapies. Further studies are needed to better understand the mechanism of action of 2-cyano-3-(4-hydroxy-3-methoxyphenyl)-2-propenethioamide, and to determine its efficacy in treating different types of cancer. Other potential areas of research include the development of new anti-inflammatory agents, and the investigation of 2-cyano-3-(4-hydroxy-3-methoxyphenyl)-2-propenethioamide's neuroprotective effects.
Métodos De Síntesis
The synthesis of 2-cyano-3-(4-hydroxy-3-methoxyphenyl)-2-propenethioamide involves the reaction of 3,4-dimethoxyphenylacetonitrile with 4-hydroxy-3-methoxybenzaldehyde in the presence of sodium methoxide. This reaction results in the formation of 2-cyano-3-(4-hydroxy-3-methoxyphenyl)-2-propenethioamide as a yellow solid. The purity of the compound can be improved through recrystallization using ethanol.
Aplicaciones Científicas De Investigación
2-cyano-3-(4-hydroxy-3-methoxyphenyl)-2-propenethioamide has been shown to have a variety of potential applications in scientific research. One of the most promising areas of research is in the field of cancer treatment. Studies have shown that 2-cyano-3-(4-hydroxy-3-methoxyphenyl)-2-propenethioamide has anti-tumor properties, and can induce apoptosis in cancer cells. This makes it a potential candidate for the development of new cancer therapies.
Propiedades
IUPAC Name |
(E)-2-cyano-3-(4-hydroxy-3-methoxyphenyl)prop-2-enethioamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2S/c1-15-10-5-7(2-3-9(10)14)4-8(6-12)11(13)16/h2-5,14H,1H3,(H2,13,16)/b8-4+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUNKDXWFLCLTPE-XBXARRHUSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=C(C#N)C(=S)N)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C(\C#N)/C(=S)N)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40425410 | |
| Record name | 2-Propenethioamide, 2-cyano-3-(4-hydroxy-3-methoxyphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40425410 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
95877-09-1 | |
| Record name | 2-Propenethioamide, 2-cyano-3-(4-hydroxy-3-methoxyphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40425410 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![N'-[(6-bromo-1,3-benzodioxol-5-yl)methylene]bicyclo[4.1.0]heptane-7-carbohydrazide](/img/structure/B5794919.png)

![ethyl 4-{[(2-oxo-1,3-benzoxazol-3(2H)-yl)acetyl]amino}benzoate](/img/structure/B5794930.png)
![2-[(3-ethyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]-N,N-dimethylacetamide](/img/structure/B5794933.png)




![[5-(3,4,5-trimethoxyphenyl)-2H-tetrazol-2-yl]acetic acid](/img/structure/B5794963.png)
![4-[(2,4-dichlorobenzyl)amino]-2-methyl-4-oxo-2-butenoic acid](/img/structure/B5794978.png)